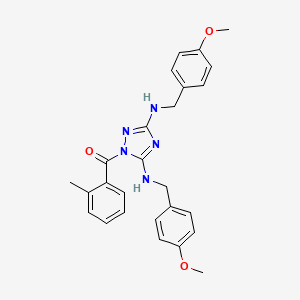
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as JTC-801, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the Japanese pharmaceutical company, Tsukuba Research Institute. Since then, numerous studies have been conducted on the compound, revealing its unique properties and potential uses.
Mecanismo De Acción
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline works by blocking the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and addiction. By inhibiting this receptor, this compound reduces the transmission of pain signals and decreases the rewarding effects of drugs of abuse. This mechanism of action makes this compound a promising candidate for the development of new pain medications and addiction treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its pain-relieving and anti-addictive properties, this compound has been found to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline for lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of focus is the development of new pain medications based on this compound's mechanism of action. Another area of interest is the use of this compound as a tool for studying the role of the nociceptin/orphanin FQ receptor in various physiological processes. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression.
Conclusion:
In conclusion, this compound is a synthetic compound with a unique mechanism of action that has been extensively studied for its potential therapeutic applications. Its high selectivity for the nociceptin/orphanin FQ receptor makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. While there are limitations to its use in lab experiments, the numerous potential applications of this compound make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, producing this compound in high yields.
Aplicaciones Científicas De Investigación
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been primarily studied for its potential as a therapeutic agent for various conditions. One of the most promising applications is in the treatment of chronic pain, particularly neuropathic pain. Studies have shown that this compound is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which plays a key role in pain processing. This compound has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
Propiedades
IUPAC Name |
(4-butoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-3-14-23-19-10-8-17(9-11-19)20(22)21-13-12-16-6-4-5-7-18(16)15-21/h4-11H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYKYGMTAOQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)


![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)